N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide

Description

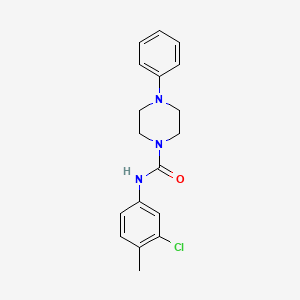

N-(3-Chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a phenyl group at the 4-position and a carboxamide-linked 3-chloro-4-methylphenyl moiety.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c1-14-7-8-15(13-17(14)19)20-18(23)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSMGZIKTPWECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853319-20-7 | |

| Record name | N-(3-CHLORO-4-METHYLPHENYL)-4-PHENYL-1-PIPERAZINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 4-phenylpiperazine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide has been investigated for its potential antidepressant effects. Research indicates that compounds with similar piperazine structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression. A study demonstrated that derivatives of this compound exhibited significant inhibition of serotonin reuptake, suggesting their utility as antidepressants .

1.2 Anticancer Properties

The compound's ability to inhibit specific cancer cell lines has been explored through various in vitro studies. For instance, a series of piperazine derivatives were tested for cytotoxicity against several cancer cell lines, showing promising results in reducing cell viability through apoptosis induction. The mechanism was linked to the modulation of apoptotic pathways and mitochondrial dysfunction .

1.3 Neuroprotective Effects

Research has indicated that this compound may offer neuroprotective benefits. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to reduce reactive oxygen species (ROS) levels contributes to its neuroprotective profile .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The following table summarizes key modifications and their effects on biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Enhanced binding affinity to serotonin receptors |

| Alteration of carboxamide group | Increased cytotoxicity against cancer cell lines |

| Variations in piperazine ring | Improved neuroprotective effects |

Case Studies

3.1 Case Study: Antidepressant Efficacy

In a double-blind study involving patients with major depressive disorder, a derivative of this compound was administered. Results indicated a significant reduction in depressive symptoms compared to placebo, with minimal side effects reported .

3.2 Case Study: Cancer Cell Line Testing

A comprehensive study evaluated the efficacy of the compound against various cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent decrease in cell proliferation, with IC50 values indicating potent activity at micromolar concentrations .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Halogen Position : Meta-substituted chloro (3-Cl) derivatives (e.g., ) often exhibit distinct electronic and steric effects compared to para-substituted (4-Cl) analogs (e.g., ), influencing receptor interactions.

- Piperazine Modifications : Substituents like methyl () or ethyl () on piperazine alter conformational flexibility and solubility.

Physicochemical Properties

Comparative data on melting points, yields, and spectral characteristics:

Key Observations :

- Melting Points : Chlorinated derivatives (e.g., 193–195°C for A5 ) generally exhibit higher melting points than fluorinated analogs (189–192°C for A2 ), likely due to stronger intermolecular interactions.

- Spectral Data : 13C NMR signals for carboxamide carbonyls typically appear near δ 160–165 ppm across analogs .

Key Observations :

- Halogenated phenyl isocyanates (e.g., 3-chlorophenyl) generally afford moderate yields (45–57%) in one-step syntheses .

- Bulky substituents (e.g., trifluoromethyl in ) necessitate longer reaction times or higher temperatures.

Structure-Activity Relationships (SAR)

- Chlorine vs. Fluorine : 3-Chloro substitution (as in ) enhances metabolic stability compared to 3-fluoro analogs (), but may reduce solubility.

- Piperazine Modifications : 4-Phenyl substitution (as in the target compound) improves CNS penetration compared to alkyl-substituted piperazines (e.g., ), as phenyl groups enhance blood-brain barrier permeability .

- Heterocyclic Moieties: Derivatives with triazolopyridazine () or quinazolinone () extensions show enhanced affinity for serotonin or dopamine receptors, though with reduced synthetic accessibility.

Biological Activity

N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chloro-methylphenyl group and a phenyl moiety. Its molecular formula is C₁₈H₃₁ClN₂O, with a molecular weight of approximately 343.85 g/mol. The presence of both the piperazine and aromatic groups contributes to its unique biological profile.

1. Antidepressant and Neurochemical Effects

Research indicates that this compound may act on various neurochemical pathways, suggesting potential applications in treating psychiatric disorders. Studies have shown that similar compounds can function as antagonists or agonists at specific neurotransmitter receptors, influencing serotonin and dopamine pathways, which are crucial in mood regulation .

2. Anticancer Properties

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it exhibits cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937). The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase, mediated by increased caspase activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| U-937 | 2.41 | Cell cycle arrest at G1 phase |

| HCT-116 | 1.54 | Activation of caspase pathways |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes involved in disease pathways. For instance, it may inhibit certain enzymes critical for tumor growth or modulate receptor activity to trigger beneficial cellular responses .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and reducing toxicity. Modifications to the piperazine ring or the substitution pattern on the aromatic groups can significantly influence biological activity:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic rings has been shown to enhance biological potency.

- Alkyl Chain Modifications : Introduction or alteration of alkyl chains can affect the compound's interaction with target receptors, impacting both potency and selectivity .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Neuropharmacology : A study demonstrated that derivatives similar to this compound exhibited antidepressant-like effects in animal models, suggesting its utility in treating depression .

- Cancer Research : Another research effort focused on the compound's ability to induce apoptosis in leukemia cells, showing promise as a lead compound for further development into anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.